molecular formula C11H6F2OS B14211949 4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde CAS No. 832150-78-4

4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde

Cat. No.: B14211949
CAS No.: 832150-78-4
M. Wt: 224.23 g/mol
InChI Key: YUIKDZLETRRAKQ-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a difluorophenyl group attached to the thiophene ring, along with an aldehyde functional group at the second position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the thiophene ring, facilitated by the electron-withdrawing effects of the difluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-iodosuccinimide or bromine in acetic acid.

Major Products:

    Oxidation: 4-(3,5-Difluorophenyl)thiophene-2-carboxylic acid.

    Reduction: 4-(3,5-Difluorophenyl)thiophene-2-methanol.

    Substitution: Various halogenated derivatives of the thiophene ring.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde depends on its application:

    Organic Electronics: The compound’s electronic properties are influenced by the conjugation between the thiophene ring and the difluorophenyl group, which affects charge transport and light emission.

    Pharmaceuticals: The aldehyde group can form covalent bonds with biological targets, potentially inhibiting enzymes or modulating receptor activity. The difluorophenyl group may enhance binding affinity and selectivity through hydrophobic interactions and halogen bonding.

Properties

CAS No.

832150-78-4

Molecular Formula

C11H6F2OS

Molecular Weight

224.23 g/mol

IUPAC Name

4-(3,5-difluorophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H6F2OS/c12-9-1-7(2-10(13)4-9)8-3-11(5-14)15-6-8/h1-6H

InChI Key

YUIKDZLETRRAKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CSC(=C2)C=O

Origin of Product

United States

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